4-fluoro-N-(4-methoxyphenyl)benzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Chemistry
Benzamide and its derivatives represent a cornerstone scaffold in modern chemistry, particularly within the pharmaceutical and materials science sectors. researchgate.netwikipedia.org The amide linkage is a fundamental functional group found in a vast array of biologically active molecules and is recognized for its stability and role as a key intermediate in the synthesis of more complex structures. researchgate.net In medicinal chemistry, the benzamide framework is present in a wide range of therapeutic agents, including antiemetics, antipsychotics, antidepressants, and antiarrhythmics. researchgate.netnih.gov
The versatility of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological and physicochemical properties of the resulting compounds. Researchers have developed numerous benzamide derivatives with activities such as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. researchgate.netnanobioletters.com For instance, certain substituted benzamides have been investigated as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions such as glaucoma and Alzheimer's disease. nih.gov Others have been designed as glucokinase activators for potential diabetes treatment or as dual inhibitors of COX-2 and Topoisomerase I for gastrointestinal cancers. acs.orgnih.gov This wide-ranging biological activity underscores the enduring importance of benzamides as a privileged structure in drug discovery. researchgate.netacs.org
Overview of Fluorinated and Methoxylated Benzamide Scaffold Research
The strategic incorporation of fluorine atoms and methoxy (B1213986) groups into the benzamide scaffold is a common and powerful strategy in medicinal chemistry and materials science to modulate molecular properties. elsevierpure.comnih.govresearchgate.net
Fluorinated Scaffolds: The introduction of fluorine can significantly alter a molecule's characteristics. nih.gov Due to its high electronegativity and small size, fluorine can influence a compound's acidity, metabolic stability, binding affinity, and lipophilicity. elsevierpure.comnih.gov Selective fluorination of drug candidates can enhance their pharmacokinetic profiles, such as improving bioavailability and extending their biological half-life. elsevierpure.comnih.gov In the context of benzamides, fluorinated derivatives have been the subject of extensive structural and therapeutic research. mdpi.com The presence of fluorine is a feature in approximately 25% of approved drugs, highlighting the impact of this modification. elsevierpure.com Research has shown that varying the fluorination pattern on a phenyl ring can fine-tune binding interactions with biological targets like enzymes. nih.gov
Methoxylated Scaffolds: The methoxy group (–OCH₃) is another crucial substituent used in the design of functional molecules. As an electron-donating group, it can influence the electronic properties of the aromatic ring to which it is attached. The presence of methoxy groups can enhance the antioxidant activity of certain compounds by facilitating the donation of electrons or hydrogen atoms to neutralize free radicals. nih.gov In materials science, dimethoxybenzene derivatives are explored as catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and electrochemical reversibility. researchgate.net In drug discovery, methoxy groups can improve solubility and are used as protective groups during multi-step syntheses. nih.govchemimpex.com The strategic placement of methoxy substituents is a key aspect of structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of lead compounds. nih.gov
Scope and Research Objectives Pertaining to 4-Fluoro-N-(4-methoxyphenyl)benzamide
Research specifically focused on this compound centers on understanding how the combination of its specific structural features—the 4-fluoro and 4-methoxy substituents on the N-phenylbenzamide core—influences its chemical properties and potential utility. The primary objectives of studying this compound and its close analogs typically involve crystallographic analysis, synthesis optimization, and evaluation for potential applications.
The molecular formula of this compound is C₁₄H₁₂FNO₂, with a molecular weight of 245.25 g/mol . nist.gov Structural studies on closely related isomers, such as 2-fluoro-N-(4-methoxyphenyl)benzamide, reveal detailed information about bond lengths, angles, and intermolecular interactions like hydrogen bonding, which dictate the solid-state packing of the molecules. nih.gov In the crystal structure of the 2-fluoro isomer, intermolecular N—H···O hydrogen bonds are a key feature, linking molecules together. nih.gov
The research objectives for a compound like this compound can be summarized as:
Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govnanobioletters.com
Structural Analysis: Investigating its three-dimensional structure to understand the influence of the fluoro and methoxy groups on the molecular conformation and intermolecular packing in the solid state. nih.govmdpi.com
Screening for Biological Activity: Evaluating the compound as part of larger libraries of benzamide derivatives to identify potential leads for drug discovery, leveraging the known bioactivity of fluorinated and methoxylated scaffolds. researchgate.netelsevierpure.com
The data gathered from these studies contributes to the broader understanding of structure-property relationships within the benzamide class, guiding the rational design of new molecules for pharmaceutical and material science applications.
Data Tables
Table 1: Physicochemical Properties of this compound
This interactive table provides key identifiers and properties for the title compound.
| Property | Value | Reference |
| IUPAC Name | This compound | nist.gov |
| Molecular Formula | C₁₄H₁₂FNO₂ | nist.gov |
| Molecular Weight | 245.2490 g/mol | nist.gov |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | uni.lu |
| InChIKey | JUEQLTHFAHLSAQ-UHFFFAOYSA-N | nist.gov |
Table 2: Crystallographic Data for the Related Isomer 2-Fluoro-N-(4-methoxyphenyl)benzamide
This table presents crystallographic data for a closely related structural isomer, providing context for the likely solid-state properties of the title compound. Data recorded at 89 K.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₂FNO₂ | nih.gov |
| Molecular Weight | 245.25 g/mol | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| Unit Cell a (Å) | 5.2901 (2) | nih.gov |
| Unit Cell b (Å) | 6.6435 (3) | nih.gov |
| Unit Cell c (Å) | 31.7823 (11) | nih.gov |
| Unit Cell Volume (ų) | 1116.98 (8) | nih.gov |
| Z (Molecules/Unit Cell) | 4 | nih.gov |
Properties
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEQLTHFAHLSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336287 | |
| Record name | 4-fluoro-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33489-70-2 | |
| Record name | 4-Fluoro-N-(4-methoxyphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33489-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Fluoro N 4 Methoxyphenyl Benzamide
Conventional Amide Bond Formation Approaches
Conventional methods for forming the amide linkage in 4-fluoro-N-(4-methoxyphenyl)benzamide are centered on the direct coupling of the constituent carboxylic acid and amine precursors. These well-established techniques often require the in-situ activation of the carboxylic acid to proceed effectively.
The most direct route to this compound is the condensation reaction between 4-fluorobenzoic acid and 4-methoxyaniline (also known as p-anisidine). However, the direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures, leading to the formation of byproducts. To overcome this, 4-fluorobenzoic acid is often converted into a more reactive derivative, such as an acyl chloride (4-fluorobenzoyl chloride).
The general procedure involves preparing the acid chloride, for instance by using thionyl chloride, which is then reacted with 4-methoxyaniline in the presence of a base to neutralize the hydrochloric acid generated during the reaction. nanobioletters.com This two-step, one-pot approach is a common and effective way to synthesize N-substituted benzamides. nanobioletters.com
To avoid the often harsh conditions required for acyl chloride formation, a wide variety of coupling reagents (activating agents) have been developed to promote amide bond formation directly from the carboxylic acid and amine. catalyticamidation.info These reagents activate the carboxyl group of 4-fluorobenzoic acid, making it more susceptible to nucleophilic attack by the amino group of 4-methoxyaniline. The fundamental principle involves the reaction of the activated carboxylic acid with the amine to generate the desired amide. researchgate.net
Commonly used activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. researchgate.net For example, studies on the synthesis of N-(4-methoxyphenyl)benzamide have shown that EDC·HCl can provide quantitative conversion. rsc.org Other reagents like carbonyldiimidazole (CDI) have also been explored as activators for amidation reactions. researchgate.net The choice of activating agent can be critical; in some systems, CDI has been found to be less effective than EDC·HCl. rsc.org
Table 1: Comparison of Activating Agents in Amidation
| Activating Agent | Typical Co-reagent | Key Feature | Reference |
|---|---|---|---|
| EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole) | Water-soluble byproduct, high conversion rates. | researchgate.netrsc.org |
| DCC (N,N'-Dicyclohexylcarbodiimide) | None required, but HOBt can be used | Forms insoluble dicyclohexylurea (DCU) byproduct, which is easily filtered off. | rsc.org |
| CDI (Carbonyldiimidazole) | None | Activates carboxylic acid by forming a reactive acylimidazole intermediate. | researchgate.net |
| T3P (Propylphosphonic Anhydride) | Base (e.g., Pyridine) | High efficiency and broad applicability, with easily removable byproducts. | catalyticamidation.info |
Advanced Synthetic Routes and Catalytic Systems
Research into more efficient and environmentally benign synthetic methods has led to the development of advanced protocols, including palladium-catalyzed reactions and microwave-assisted techniques, which offer significant advantages over conventional approaches.
Palladium catalysis represents a powerful tool for C-N bond formation. While traditionally used for cross-coupling reactions, palladium catalysts have been adapted for amidation processes. One strategy involves the palladium-catalyzed denitrogenative cross-coupling of rsc.orgbeilstein-journals.orgcatalyticamidation.info-benzotriazin-4(3H)-ones with organoaluminum reagents to produce N-aryl amides. nih.gov Another approach is the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids, which provides a direct route to N-allylbenzamides. acs.org Although not a direct synthesis of the target compound from its primary precursors, these methods showcase the versatility of palladium catalysis in constructing complex amide-containing molecules and could be adapted for the synthesis of this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. jchps.comresearchgate.net The rapid heating provided by microwaves can enhance the rate of amide bond formation between 4-fluorobenzoic acid derivatives and 4-methoxyaniline. jchps.com This method is particularly effective for reactions that are slow under traditional heating, such as the coupling of sterically hindered substrates. researchgate.net The use of microwave irradiation has been successfully applied to the synthesis of various benzamide (B126) and thiazolidinone derivatives, demonstrating its broad applicability and superiority over conventional heating in terms of reaction speed and efficiency. jchps.comjobpcr.com
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of several reaction parameters. Key factors that are typically evaluated include the choice of solvent, the nature and stoichiometry of the coupling reagent, reaction temperature, and reaction time. researchgate.netscielo.br
Optimization studies for similar amidation reactions have shown that the choice of coupling reagent is a critical factor, with reagents like TCT (2,4,6-trichloro-1,3,5-triazine) and EDC proving highly effective. rsc.orgresearchgate.net The solvent also plays a crucial role; for instance, acetonitrile (B52724) has been identified as a "greener" and effective solvent for certain oxidative coupling reactions leading to related structures. scielo.br Reaction time is another important variable, where shorter times can sometimes prevent the formation of undesired byproducts and improve selectivity. scielo.br For the mechanosynthesis of N-(4-methoxyphenyl)benzamide, a related compound, EDC·HCl provided quantitative conversion after just 10 minutes of grinding, significantly outperforming other coupling agents like DCC and CDI under those conditions. rsc.org
Table 2: Optimization Parameters for Benzamide Synthesis
| Parameter | Variable Tested | Observation | Reference |
|---|---|---|---|
| Coupling Reagent | DCC, DIC, CDI, EDC·HCl | EDC·HCl provided quantitative conversion in a mechanochemical synthesis of a related benzamide. | rsc.org |
| Solvent | Dichloromethane, Benzene (B151609), Acetonitrile | Acetonitrile provided a good balance between conversion and selectivity in related syntheses. | scielo.br |
| Reaction Time | 4h vs. 20h | Reducing reaction time from 20h to 4h did not significantly impact conversion and selectivity. | scielo.br |
| Method | Conventional Heating vs. Microwave Irradiation | Microwave irradiation significantly reduced reaction times and often improved yields. | jchps.comresearchgate.net |
Advanced Spectroscopic Characterization of 4 Fluoro N 4 Methoxyphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 4-fluoro-N-(4-methoxyphenyl)benzamide can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-fluorobenzoyl and 4-methoxyphenyl (B3050149) groups, the amide proton, and the methoxy (B1213986) protons.
The protons on the 4-fluorobenzoyl ring system are anticipated to appear as two multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the carbonyl group and the fluorine atom. The protons ortho to the carbonyl group (H-2' and H-6') are expected to resonate at a lower field than the protons ortho to the fluorine atom (H-3' and H-5'). The coupling between the protons and the fluorine atom will result in additional splitting, which is a characteristic feature.
The protons on the 4-methoxyphenyl ring will also give rise to two sets of signals, appearing as doublets due to ortho-coupling. The protons ortho to the amide nitrogen (H-2 and H-6) will be deshielded and appear at a lower field compared to the protons ortho to the methoxy group (H-3 and H-5).
The amide proton (N-H) is expected to appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methoxy group protons (O-CH₃) will appear as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide N-H | 8.5 - 9.5 | Broad Singlet |
| H-2', H-6' | 7.9 - 8.1 | Multiplet |
| H-3', H-5' | 7.1 - 7.3 | Multiplet |
| H-2, H-6 | 7.5 - 7.7 | Doublet |
| H-3, H-5 | 6.8 - 7.0 | Doublet |
| Methoxy (O-CH₃) | ~3.8 | Singlet |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
The carbonyl carbon (C=O) will appear as a single peak at a significantly downfield chemical shift. The aromatic carbons will have distinct signals based on their chemical environment. The carbon attached to the fluorine atom (C-4') will show a large coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine (C-3' and C-5') and the carbon attached to the carbonyl group (C-1') will also be influenced by the fluorine atom, albeit to a lesser extent.
In the 4-methoxyphenyl ring, the carbon attached to the nitrogen (C-1) and the carbon bearing the methoxy group (C-4) will have characteristic chemical shifts. The remaining aromatic carbons will appear in the expected aromatic region. The methoxy carbon will be observed as a single peak in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 167 |
| C-1' | 130 - 132 |
| C-2', C-6' | 129 - 131 |
| C-3', C-5' | 115 - 117 (d, ²JCF) |
| C-4' | 163 - 166 (d, ¹JCF) |
| C-1 | 131 - 133 |
| C-2, C-6 | 121 - 123 |
| C-3, C-5 | 114 - 116 |
| C-4 | 156 - 158 |
| Methoxy (O-CH₃) | ~55 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds such as 4-fluorobenzamide (B1200420) and N-(4-methoxyphenyl)benzamide. The values for fluorinated carbons include expected splitting patterns due to C-F coupling.
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for the unambiguous assignment of all proton and carbon signals.
A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the ortho-coupled protons on both aromatic rings (H-2'/H-3' and H-2/H-3).
An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-F functional groups.
The N-H stretching vibration of the amide group is anticipated to appear as a sharp band in the region of 3300-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong and characteristic absorption expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1530-1550 cm⁻¹.
The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹, and the C-F stretching vibration should be present as a strong band in the 1200-1240 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1240 - 1260 | Strong |
| C-F Stretch | 1200 - 1240 | Strong |
| C-N Stretch | 1280 - 1350 | Medium |
Note: The predicted wavenumbers are based on characteristic group frequencies and data from similar benzamide (B126) derivatives.
Raman Spectroscopy and Vibrational Mode Assignments
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.
The Raman spectrum of this compound is expected to show a strong signal for the symmetric stretching of the aromatic rings. The C=O stretch will also be present, though it may be weaker than in the IR spectrum. The C-F stretching vibration is also expected to be Raman active.
A detailed analysis of the Raman spectrum, often aided by computational calculations such as Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the observed bands. This can confirm the presence and connectivity of the various functional groups within the molecule.
Table 4: Predicted Raman Shifts and Vibrational Mode Assignments for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| 3050 - 3080 | Aromatic C-H Stretch | Medium |
| 1580 - 1610 | Aromatic Ring Breathing | Strong |
| 1640 - 1660 | C=O Stretch (Amide I) | Medium |
| 1200 - 1240 | C-F Stretch | Medium-Strong |
| 1160 - 1190 | Aromatic C-H in-plane bend | Medium |
| 750 - 850 | Ring Breathing/Deformation | Strong |
Note: The predicted Raman shifts and assignments are based on the analysis of similar aromatic compounds and general principles of Raman spectroscopy.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This method is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. In the characterization of this compound, mass spectrometry provides definitive evidence of the compound's identity and purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which measures nominal masses to the nearest whole number, HRMS provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For a target molecule such as this compound, the molecular formula is C₁₄H₁₂FNO₂. The theoretical (calculated) monoisotopic mass of this molecule can be determined with a high degree of accuracy. An experimental HRMS analysis would then measure the actual mass-to-charge ratio of the ionized molecule. A close correlation between the experimentally measured mass and the calculated theoretical mass, typically within a few parts per million (ppm), serves as conclusive evidence for the proposed molecular formula.
In a typical HRMS experiment, the compound is ionized, often using soft ionization techniques like electrospray ionization (ESI) to minimize fragmentation and keep the molecule intact. The resulting ion is most commonly the protonated molecule, [M+H]⁺, or an adduct with a sodium ion, [M+Na]⁺. The high-resolution mass analyzer then precisely measures the m/z of these species.
While specific experimental HRMS data for this compound is not widely available in the reviewed literature, the expected theoretical values for its common adducts can be calculated. These values provide a benchmark for any future experimental verification.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₁₄H₁₃FNO₂]⁺ | 246.0925 |
| [M+Na]⁺ | [C₁₄H₁₂FNNaO₂]⁺ | 268.0744 |
| [M+K]⁺ | [C₁₄H₁₂FKNO₂]⁺ | 284.0483 |
Crystallographic Analysis and Supramolecular Interactions of 4 Fluoro N 4 Methoxyphenyl Benzamide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. Analysis of related benzanilide (B160483) structures provides a strong foundation for understanding the expected molecular conformation, geometry, crystal packing, and lattice parameters of 4-fluoro-N-(4-methoxyphenyl)benzamide.
Determination of Molecular Conformation and Geometry
The molecular structure of this compound consists of a central amide linkage connecting a 4-fluorophenyl ring and a 4-methoxyphenyl (B3050149) ring. The conformation of benzanilides is largely defined by the torsion angles between the planar phenyl rings and the central amide plane.
In the closely related compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined with respect to the amide group. nih.gov Specifically, the fluorobenzene ring and the methoxybenzene ring are tilted at angles of 27.06 (7)° and 23.86 (7)°, respectively, relative to the amide plane. nih.gov The two aromatic rings themselves are nearly coplanar, with a dihedral angle of only 3.46 (9)° between them. nih.gov It is anticipated that this compound would adopt a similar, non-planar conformation. The molecule likely possesses three planar regions: the two aromatic rings and the central amide group. researchgate.net The methoxy (B1213986) group is expected to lie nearly in the plane of its attached benzene (B151609) ring. nih.gov
Analysis of Crystal Packing and Lattice Parameters
The arrangement of molecules in the crystal lattice is governed by a combination of intermolecular forces. For benzanilide derivatives, hydrogen bonding and π-stacking are often the dominant interactions influencing the crystal packing. researchgate.net
While the specific lattice parameters for this compound are not available in the provided search results, the data for the constitutional isomer, 2-fluoro-N-(4-methoxyphenyl)benzamide, offers a valuable reference point. The crystal system for this isomer is orthorhombic. nih.gov
Table 1: Crystal Data and Structure Refinement for 2-Fluoro-N-(4-methoxyphenyl)benzamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₂FNO₂ |
| Formula Weight | 245.25 |
| Temperature | 89 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.2901 (2) |
| b (Å) | 6.6435 (3) |
| c (Å) | 31.7823 (11) |
| Volume (ų) | 1116.98 (8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.458 |
| Absorption Coefficient (mm⁻¹) | 0.11 |
Data sourced from a study on 2-fluoro-N-(4-methoxyphenyl)benzamide. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of this compound in the solid state is directed by a variety of intermolecular interactions, including strong hydrogen bonds and weaker contacts.
N-H…O Hydrogen Bonding Patterns
The most significant intermolecular interaction in the crystal structure of benzanilides is typically the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (O=C) of an adjacent molecule. researchgate.net This interaction is a robust and highly directional force that often leads to the formation of one-dimensional chains or tapes. nih.govresearchgate.net In the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, intermolecular N-H···O hydrogen bonds link molecules into rows along the crystallographic a-axis. nih.gov A similar N-H···O hydrogen bonding motif is expected to be a primary organizing feature in the crystal structure of the 4-fluoro isomer, playing a crucial role in its self-assembly.
π-Stacking and Van der Waals Forces
Aromatic rings in benzanilide structures often engage in π-stacking interactions, where the electron-rich π-systems of adjacent phenyl rings overlap. researchgate.netmdpi.com These interactions, along with non-specific van der Waals forces, are crucial for the efficient packing of molecules in the crystal lattice. researchgate.net The N-(4-methoxyphenyl) group, in particular, can participate in favorable π-stacking arrangements. mdpi.com In related structures, both hydrogen bonding and dispersion forces (including π-stacking) are essential for the side-by-side stacking of molecular units. researchgate.net It is highly probable that π-stacking between the fluorophenyl and/or methoxyphenyl rings contributes to the stabilization of the crystal structure of this compound.
Analysis of this compound Unattainable Due to Lack of Published Crystallographic Data
A comprehensive search for crystallographic data and subsequent Hirshfeld surface analysis of the chemical compound This compound has concluded that the specific information required for the requested article is not available in published scientific literature. Despite extensive searches for the compound's crystallographic information file (CIF) and any related studies on its supramolecular interactions, no specific records for the 4-fluoro isomer could be located.
The investigation did yield crystallographic data for the related isomer, 2-fluoro-N-(4-methoxyphenyl)benzamide. dcu.ienih.gov This compound has been synthesized, and its crystal structure was determined using single-crystal X-ray diffraction. dcu.ienih.gov The analysis of the 2-fluoro isomer revealed a crystal system belonging to the orthorhombic space group, with defined unit cell parameters. dcu.ie The study of its structure detailed intermolecular N—H⋯O hydrogen bonds and weaker C—H⋯O and C—H⋯F interactions that contribute to the stability of its crystal packing. dcu.ie
However, the user's request was strictly focused on This compound . The absence of a published crystal structure or a CIF file for this specific isomer makes it impossible to conduct or report on a Hirshfeld surface analysis and the corresponding fingerprint plots as outlined. This type of analysis is entirely dependent on the availability of detailed atomic coordinates and unit cell dimensions from single-crystal X-ray diffraction experiments.
Computational Chemistry and Theoretical Investigations of 4 Fluoro N 4 Methoxyphenyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. For 4-fluoro-N-(4-methoxyphenyl)benzamide, DFT calculations offer a detailed understanding of its geometry, electronic structure, and reactivity.
Geometry Optimization and Conformational Analysis
In related benzamide (B126) structures, the molecule is composed of three planar regions: a phenyl ring, an amide plane, and a para-substituted phenyl ring. researchgate.net The rotational freedom around the C-N and C-C single bonds of the amide linkage gives rise to different conformers. For the parent compound, N-(4-methoxyphenyl)benzamide, DFT calculations have shown that the aryl rings are tilted with respect to each other. researchgate.net In the case of this compound, the presence of the fluorine atom on one ring and the methoxy (B1213986) group on the other influences the torsional angles. The fluorine atom, being electron-withdrawing, and the methoxy group, being electron-donating, can affect the electronic distribution and, consequently, the steric and electronic interactions that govern the conformational preferences.
Studies on similar fluorinated benzamides have revealed that fluorine substitution can induce non-planarity. For instance, in 2,6-difluoro-3-methoxybenzamide, DFT calculations showed a dihedral angle of -27° between the carboxamide and the aromatic ring, in contrast to the planar conformation of the non-fluorinated analogue. This deviation from planarity can have significant implications for how the molecule interacts with biological targets.
The optimized geometrical parameters, such as bond lengths and angles, can be precisely calculated. For a related compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, crystallographic data shows specific inclinations of the fluorobenzene (B45895) and methoxybenzene rings relative to the amide plane. nih.gov DFT calculations for this compound would be expected to yield similar, though not identical, parameters, reflecting the different substitution pattern.
Table 1: Representative Optimized Geometrical Parameters of a Benzamide Core (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.36 | - | - |
| C-C (ring-amide) | 1.49 | - | - |
| N-C (amide-ring) | 1.41 | - | - |
| O=C-N | - | 122.0 | - |
| C-N-C | - | 128.0 | - |
| Ring-C-N-Ring | - | - | Variable |
Note: This table is illustrative and based on general benzamide structures. Precise values for this compound would require specific DFT calculations.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, due to the electron-donating nature of the methoxy group. Conversely, the LUMO is likely to be distributed over the fluoro-substituted benzoyl moiety, influenced by the electron-withdrawing fluorine atom and the carbonyl group.
The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions. A smaller energy gap suggests that the molecule can be more easily excited, which can be correlated with its UV-Vis absorption properties. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative for a Benzamide Derivative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative. The actual values for this compound would depend on the level of theory and basis set used in the DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potential values.
For this compound, the MEP map would be expected to show the most negative potential around the carbonyl oxygen and the fluorine atom, highlighting these as sites for hydrogen bonding and electrophilic interactions. The amide hydrogen and the hydrogens of the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The methoxy group would also influence the potential distribution on its attached phenyl ring.
Vibrational Frequency Calculations and Spectral Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT are instrumental in assigning the experimentally observed spectral bands to specific molecular motions.
For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending of its various functional groups. Key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, the C-N stretch, the C-F stretch, and the vibrations of the phenyl rings.
In a study of a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to assign the vibrational wavenumbers. esisresearch.orgresearchgate.net Similar assignments can be inferred for the title compound. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, scaling factors are commonly applied to improve the agreement with experimental data.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretching | ~3400 |
| C=O | Stretching | ~1680 |
| C-N (amide) | Stretching | ~1350 |
| C-F | Stretching | ~1250 |
| Phenyl Rings | C-H Stretching | ~3100-3000 |
| Phenyl Rings | C=C Stretching | ~1600-1450 |
Note: These are approximate frequency ranges and would be refined by specific DFT calculations for this compound.
Molecular Dynamics Simulations for Conformational Stability
While DFT calculations provide information about static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time at a given temperature. MD simulations can be used to explore the conformational landscape of this compound and assess the stability of its different conformers.
By simulating the molecule's motion, MD can reveal the transitions between different low-energy conformations and the flexibility of the molecule. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Studies on other benzamide derivatives have utilized MD simulations to understand their interaction mechanisms.
Quantum Chemical Descriptors and Reactivity Analysis
From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the concepts of electronegativity, hardness, and softness.
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / 2η).
These descriptors, calculated from the HOMO and LUMO energies, provide a comprehensive picture of the molecule's reactivity profile. For this compound, these parameters would be influenced by the opposing electronic effects of the fluoro and methoxy substituents.
Biological and Pharmacological Activity Profiles of 4 Fluoro N 4 Methoxyphenyl Benzamide in Vitro Studies
In Vitro Anti-proliferative and Anticancer Activity
Despite extensive searches, no specific studies detailing the in vitro anti-proliferative and anticancer activities of 4-fluoro-N-(4-methoxyphenyl)benzamide on the specified human cancer cell lines were identified in the public domain. The following subsections reflect this lack of available data.
Cytotoxicity Against Human Cancer Cell Lines (e.g., A549, MCF-7, PC3, HT-29)
No published research data was found regarding the cytotoxic effects of this compound on human lung carcinoma (A549), breast adenocarcinoma (MCF-7), prostate cancer (PC3), or colon adenocarcinoma (HT-29) cell lines. While studies on other structurally related benzamide (B126) derivatives have shown cytotoxic activities against various cancer cell lines, specific data for this compound is not available. ekb.egnih.govresearchgate.net
Mechanistic Investigations of Cell Growth Inhibition
Consistent with the absence of primary cytotoxicity data, there are no available mechanistic studies investigating how this compound may inhibit cell growth. Research into the specific molecular pathways affected by this compound has not been published.
Apoptosis Induction and Cell Cycle Arrest Studies
There is no available scientific literature that has investigated the potential of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. While related compounds, such as other benzimidazole (B57391) derivatives, have been studied for these effects, this specific compound has not. nih.govresearchgate.net
Enzyme Inhibition Assays
The inhibitory activity of this compound against specific enzymes, as detailed below, has not been reported in the available scientific literature.
Carbonic Anhydrase (hCA) Isozyme Inhibition
No studies were found that evaluated the inhibitory effect of this compound on any of the human carbonic anhydrase (hCA) isozymes. The field of carbonic anhydrase inhibition is extensive, with many sulfonamide and other heterocyclic compounds being investigated, but data for this specific benzamide is absent. harvard.edunih.govacs.org
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
There is no published data on the in vitro inhibition of glycogen synthase kinase-3 beta (GSK-3β) by this compound. While GSK-3β is a significant target in drug discovery, and various inhibitors have been identified, the activity of this particular compound has not been documented. nih.govnih.gov
Lipoxygenase Inhibition Studies
Currently, there is no publicly available scientific literature detailing the in vitro lipoxygenase (LOX) inhibition activity of this compound. While benzamide and its derivatives are a broad class of compounds with diverse biological effects, specific studies on this particular molecule's interaction with lipoxygenase enzymes have not been reported.
Other Relevant Enzyme Target Interactions
Specific in vitro studies on the interaction of this compound with other relevant enzyme targets are not available in the current body of scientific literature. Although related benzamide structures have been investigated for their effects on various enzymes, data pertaining to this compound is absent.
Antimicrobial Activity (In Vitro)
The antimicrobial properties of various benzamide derivatives have been a subject of scientific inquiry, with studies exploring their efficacy against a range of microbial pathogens. researchgate.netsemanticscholar.orgmdpi.com
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
There are no specific research findings available on the in vitro antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains. While studies on other benzamide derivatives have shown varying degrees of antibacterial activity, data for this specific compound is not present in the reviewed literature. researchgate.netmdpi.com
Antifungal Efficacy Against Fungal Pathogens
Specific data from in vitro studies on the antifungal efficacy of this compound against fungal pathogens could not be located in the available scientific research. Although some N-phenylbenzamide derivatives have demonstrated antifungal properties, the specific activity of this compound has not been reported. semanticscholar.org
Molecular Interaction Studies with Biological Targets
Molecular modeling techniques, such as docking simulations, are valuable tools for predicting the binding affinity and interaction of small molecules with biological targets.
Molecular Docking Simulations for Binding Affinity Prediction
No specific molecular docking simulation studies for this compound to predict its binding affinity with biological targets have been published in the scientific literature. While molecular docking has been employed to study the interaction of other benzamide derivatives with various protein targets, this particular compound has not been the subject of such investigations. researchgate.netresearchgate.netnih.govirjet.net
Structure Activity Relationship Sar Studies of 4 Fluoro N 4 Methoxyphenyl Benzamide Analogues
Impact of Fluorine Substitution on Biological Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov In the context of N-phenylbenzamide analogues, the position and number of fluorine substituents can have a profound impact on their biological efficacy.
Research on a series of imidazole-based N-phenylbenzamide derivatives as potential anticancer agents revealed that the nature and position of substituents on the phenyl ring significantly influence cytotoxicity. Among the tested compounds, the derivative with a fluorine atom at the para-position (4-fluoro) of the benzamide (B126) ring exhibited the highest activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values of 7.5, 9.3, and 8.9 µM, respectively. nih.gov This suggests that the electronic properties and size of the fluorine atom at this specific position are optimal for interaction with the biological target. In contrast, derivatives with chloro and bromo groups at the same position showed decreased activity, highlighting the unique contribution of fluorine. nih.gov
Further studies on fluorinated Schiff bases have also underscored the importance of fluorine in enhancing anticancer properties, with a general trend showing that increased fluorination can lead to stronger cytotoxic effects. nih.gov While not directly on the 4-fluoro-N-(4-methoxyphenyl)benzamide scaffold, this principle suggests that the addition of further fluorine atoms to the molecule could be a viable strategy for potency enhancement. The stability of the C-F bond often leads to increased resistance to metabolic degradation, a critical factor in drug design. nih.gov
Table 1: Impact of Halogen Substitution on Anticancer Activity of Imidazole-Based N-Phenylbenzamide Analogues
| Compound ID | Substituent (Position) | Cell Line: A549 IC50 (µM) | Cell Line: HeLa IC50 (µM) | Cell Line: MCF-7 IC50 (µM) |
|---|---|---|---|---|
| 4f | 4-Fluoro | 7.5 | 9.3 | 8.9 |
| 4g | 4-Chloro | 13.4 | 45.3 | 22.3 |
| - | 4-Bromo | Lower activity than 4-Chloro | Lower activity than 4-Chloro | Lower activity than 4-Chloro |
Note: The data for the bromo derivative was described as having lower activity than the chloro derivative without specific values provided in the source. nih.gov The table is interactive and can be sorted by column.
Influence of Methoxy (B1213986) Group Position and Modifications
The methoxy group on the N-phenyl ring of this compound is another critical determinant of its biological activity. Its position and potential replacement with other functional groups can significantly alter the compound's properties.
In the aforementioned study of imidazole-based N-phenylbenzamide derivatives, analogues with methoxy groups at the ortho and para positions of the N-phenyl ring demonstrated good anticancer activity. nih.gov Specifically, the ortho-methoxy and para-methoxy derivatives were more active than the corresponding methyl-substituted compounds, indicating that the electronic-donating and hydrogen bond-accepting capabilities of the methoxy group are beneficial for activity. nih.gov
Table 2: Influence of Methoxy and Methyl Substitution on Anticancer Activity of Imidazole-Based N-Phenylbenzamide Analogues
| Compound ID | Substituent (Position) | Cell Line: A549 IC50 (µM) | Cell Line: HeLa IC50 (µM) | Cell Line: MCF-7 IC50 (µM) |
|---|---|---|---|---|
| 4h | 4-Methoxy | 10.7 | 11.9 | 9.3 |
| 4e | 2-Methoxy | 11.1 | 9.2 | - |
| - | 4-Methyl | Less active than 4-Methoxy | Less active than 4-Methoxy | Less active than 4-Methoxy |
| - | 2-Methyl | Less active than 2-Methoxy | Less active than 2-Methoxy | Less active than 2-Methoxy |
Note: The data for the methyl derivatives were described as being less active than the methoxy derivatives without specific values provided in the source. nih.gov The table is interactive and can be sorted by column.
Role of Amide Linkage and Benzamide Core Modifications
The amide bond is a cornerstone of peptide and protein structures and is prevalent in a vast number of synthetic and natural bioactive molecules. ajol.info Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) is fundamental to its role in molecular recognition and binding to biological targets. ajol.info
Given the susceptibility of the amide bond to enzymatic cleavage, its replacement with more stable bioisosteres is a common strategy in drug design to improve pharmacokinetic properties. nih.govmdpi.com Common amide isosteres include:
1,2,4-Oxadiazole: This heterocycle can mimic the geometry of the amide bond and often exhibits improved hydrolytic and metabolic stability. mdpi.com
Thioamide: Replacing the carbonyl oxygen with sulfur can alter the electronic and hydrogen bonding properties, potentially leading to different biological activities. nih.gov
Urea: This group retains the hydrogen bond donor and acceptor capabilities and can extend the distance between molecular fragments. nih.gov
1,2,3-Triazole and Tetrazole: These five-membered nitrogen-containing rings are also effective amide bond mimics. nih.gov
Modifications to the benzamide core itself can also lead to significant changes in activity. For example, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, replacing the phenyl ring of the benzamide with a cyclohexyl group resulted in reduced anticancer activity, emphasizing the importance of the aromaticity of this core structure for biological function. nih.gov
Effects of Substituent Patterns on Target Binding and Efficacy
Docking studies with these compounds against ABL1 kinase, a known anticancer target, revealed that the more active derivatives exhibited better binding affinities compared to the control drug, nilotinib. nih.gov This highlights the importance of the specific substituent pattern in achieving a high degree of complementarity with the target's binding site.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. dovepress.com This "pharmacophore" represents the key interaction points between a ligand and its receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Ligand-based pharmacophore modeling is particularly useful when the three-dimensional structure of the biological target is unknown. ajol.info By analyzing a set of active compounds, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov
For N-phenylbenzamide analogues, a pharmacophore model would typically include features such as:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the N-H of the amide).
Two aromatic rings.
Specific features for the fluoro and methoxy substituents.
The development of a robust pharmacophore model for this compound analogues can guide the design of new derivatives with improved potency and selectivity. By understanding the critical spatial arrangement of functional groups, medicinal chemists can make more informed decisions about which modifications are most likely to lead to successful drug candidates. ajol.info
Chemical Modifications, Derivatization, and Analog Synthesis of 4 Fluoro N 4 Methoxyphenyl Benzamide
Synthesis of Novel Benzamide (B126) Derivatives with Modified Phenyl Rings
The systematic modification of the phenyl rings of 4-fluoro-N-(4-methoxyphenyl)benzamide is a fundamental strategy to explore the structure-activity relationships (SAR) and to optimize the molecule's properties. Research into related benzamide series, such as 2-phenoxybenzamides, provides valuable insights into how substitutions on these aromatic rings can influence biological activity.
Key modifications often involve the introduction of a variety of substituents at different positions on both the 4-fluorobenzoyl moiety and the N-(4-methoxyphenyl)aniline ring. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their size and lipophilicity, can have profound effects on the compound's potency and selectivity. For instance, in a series of 2-phenoxybenzamide (B1622244) analogues, the replacement of a 4-fluorophenoxy group with an unsubstituted phenoxy or a 4-acetamidophenoxy group led to a noticeable decrease in antiplasmodial activity, highlighting the advantageous effect of the fluorine substituent. mdpi.com
Furthermore, the position of substituents on the aniline (B41778) ring is critical. Shifting a substituent from the ortho to the meta or para position can significantly alter the biological activity. In one study, a para-substituted analogue demonstrated the highest activity and selectivity among the tested compounds. mdpi.com The synthesis of these derivatives typically involves the amide coupling of a substituted benzoic acid with a corresponding substituted aniline, often facilitated by coupling agents like carbodiimides. researchgate.net
Table 1: Impact of Phenyl Ring Modifications on the Activity of Benzamide Analogs
| Modification | Position of Modification | Resulting Change in Activity | Reference |
| Replacement of 4-fluorophenoxy with phenoxy | Benzoyl moiety | Decreased antiplasmodial activity | mdpi.com |
| Introduction of a trifluoromethyl group | Benzoyl moiety | Potent activity observed | nih.gov |
| Shift of N-Boc piperazinyl substituent from ortho to para | Aniline moiety | Significantly increased activity and selectivity | mdpi.com |
| Introduction of a nitro group | Aniline moiety | Favorable selective toxicity profile | nih.gov |
This table is generated based on findings from related benzamide structures to infer potential modifications for this compound.
Incorporation of Heterocyclic Moieties
The introduction of heterocyclic rings into the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Heterocycles are prevalent in pharmaceuticals as they can participate in hydrogen bonding, introduce conformational constraints, and alter solubility and metabolic stability. nih.govnih.govmdpi.com
A common approach is the incorporation of nitrogen-containing heterocycles. For example, the replacement of a phenyl ring with a pyridazine (B1198779) moiety in a series of N-phenylbenzamides was found to be unfavorable for activity, suggesting that the introduction of this hydrophilic heterocycle was detrimental in that specific context. nih.gov In contrast, the incorporation of a piperazine (B1678402) ring has been shown to be a successful strategy in related benzamide derivatives. The substitution pattern on the piperazine ring itself can further fine-tune the activity, with bulky, non-polar substituents on the terminal nitrogen being beneficial for antiplasmodial activity in one study. mdpi.com
The synthesis of such derivatives can be achieved through various methods, including the acylation of an amino-heterocycle with 4-fluorobenzoyl chloride or by coupling 4-fluorobenzoic acid with an aniline derivative that already contains a heterocyclic substituent. The choice of the heterocyclic moiety and its point of attachment to the benzamide core are critical for the resulting pharmacological profile. For instance, new N-aryl 4-(arylaminomethyl)benzamides containing pharmacophoric heterocyclic fragments have been synthesized from 2-arylaminopyrimidine, 1-methylpiperazine, and morpholine (B109124) derivatives. researchgate.net
Isosteric Replacements and Bioisosteric Modifications
Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to optimize lead compounds by substituting functional groups with others that have similar steric or electronic properties, with the aim of improving potency, selectivity, and pharmacokinetic parameters. researchgate.net For this compound, several functional groups are amenable to such modifications.
The fluorine atom itself is a classic bioisostere for a hydrogen atom. Its small size allows it to mimic hydrogen sterically, while its high electronegativity can significantly alter the local electronic environment, influencing pKa, metabolic stability, and binding interactions. nih.govresearchgate.netnih.gov The replacement of other substituents with fluorine can also be explored.
The methoxy (B1213986) group (-OCH3) on the aniline ring is another key site for bioisosteric modification. It can be replaced with other groups of similar size and electronics, such as a hydroxyl group (-OH), an amino group (-NH2), or a methylthio group (-SCH3). Each of these changes would alter the hydrogen bonding capacity and electronic nature of the ring.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Functional Group | Potential Bioisostere(s) | Expected Impact |
| Fluoro (-F) | Hydrogen (-H), Chloro (-Cl) | Altered electronics and lipophilicity |
| Methoxy (-OCH3) | Hydroxyl (-OH), Amino (-NH2), Methylthio (-SCH3) | Modified hydrogen bonding and electronics |
| Amide (-CONH-) | Thioamide (-CSNH-), Reversed Amide (-NHCO-) | Changed conformation and H-bonding |
| Phenyl Ring | Pyridine, Thiophene | Modified aromaticity, polarity, and H-bonding |
Development of Hybrid Molecules
The development of hybrid molecules, which involves covalently linking two or more pharmacophores, is an innovative strategy in drug discovery to create novel compounds with potentially synergistic or multi-target activities. nih.gov For this compound, this approach could involve combining its structural features with those of other known bioactive agents.
One conceptual strategy is to link the benzamide scaffold to another pharmacophore via a flexible or rigid linker. The choice of the second pharmacophore would depend on the desired therapeutic target. For instance, in the development of anticancer agents, the benzamide moiety could be hybridized with a chalcone, another scaffold known for its antiproliferative properties. nih.gov The design of such hybrids requires careful consideration of the linker length and composition to ensure that both pharmacophoric units can adopt their optimal conformations for interacting with their respective targets.
Another approach is the creation of chimeric molecules where fragments of known drugs are combined. For example, the aminopyrimidine fragment, a key pharmacophore in many kinase inhibitors, could be integrated into the N-arylbenzamide structure. researchgate.net The synthesis of these hybrid molecules often involves multi-step sequences, starting with the functionalization of one pharmacophore to introduce a suitable handle for coupling with the second pharmacophore.
Strategies for Enhancing Selectivity and Potency
Enhancing the selectivity and potency of this compound derivatives is a primary goal of chemical modification. Structure-activity relationship (SAR) studies on related N-phenylbenzamides have provided key insights into the structural features that govern these properties. researchgate.netnih.gov
A crucial strategy is the targeted introduction of specific functional groups to optimize interactions with the biological target. For example, the incorporation of electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2), has been shown to be beneficial for the potency of some N-phenylbenzamide series. nih.gov The position of these substituents is also critical, with para-substitution on the aniline ring often leading to higher potency compared to meta- or ortho-substitution. mdpi.com
Another effective strategy is to modulate the lipophilicity of the molecule. While a certain degree of lipophilicity is necessary for membrane permeability, excessively high lipophilicity can lead to poor solubility and potential off-target effects. Therefore, a balance must be struck. The introduction of polar groups or heterocycles can help to fine-tune the lipophilicity.
Furthermore, conformational constraint is a well-established strategy to enhance potency and selectivity. This can be achieved by introducing rigid linkers or by creating cyclic analogs. By reducing the number of accessible conformations, the molecule can be locked into a bioactive conformation, leading to a more favorable binding entropy.
Potential Non Therapeutic Applications and Chemical Utility of 4 Fluoro N 4 Methoxyphenyl Benzamide
Role as a Chemical Building Block in Organic Synthesis
The benzanilide (B160483) scaffold, of which 4-fluoro-N-(4-methoxyphenyl)benzamide is a representative example, is a versatile building block in organic synthesis. The amide bond provides stability, while the fluorinated and methoxylated phenyl rings offer sites for further functionalization.
The general utility of benzamides in synthesis is well-documented. For instance, the benzanilide core is a precursor in the synthesis of various heterocyclic compounds. One notable example is the one-pot conversion of 2-nitro-n-arylbenzamides into 2,3-dihydro-1H-quinazoline-4-ones, highlighting the potential for complex molecular scaffolds to be constructed from benzamide (B126) starting materials. nih.gov While this specific transformation does not utilize this compound, the underlying reactivity of the benzamide group is transferable.
The synthesis of substituted chalcones, which are precursors to flavonoids and other biologically active molecules, can be achieved through reactions involving substituted benzaldehydes and acetophenones. wisdomlib.org Although not a direct application, this compound could be conceptually hydrolyzed to its constituent 4-fluoro-benzoic acid and p-anisidine (B42471), which can then be used in such syntheses.
Furthermore, the synthesis of the title compound itself and its analogs can be achieved through several methods. A common approach involves the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. For example, 2-fluoro-N-(4-methoxyphenyl)benzamide has been synthesized by reacting 2-fluorobenzoyl chloride with 4-methoxyaniline. nih.gov A similar strategy employing 4-fluorobenzoyl chloride would yield the title compound. Mechanochemical methods, such as liquid-assisted grinding (LAG), have also been employed for the synthesis of N-(4-methoxyphenyl)benzamide from benzoic acid and p-anisidine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). rsc.org
Table 1: Synthetic Methods for Benzamide Derivatives
| Product | Reactants | Method | Reference |
|---|---|---|---|
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | 2-Fluorobenzoyl chloride, 4-Methoxyaniline | Reflux in Chloroform | nih.gov |
| N-(4-Methoxyphenyl)benzamide | Benzoic acid, p-Anisidine, EDC·HCl | Liquid-Assisted Grinding | rsc.org |
| N-(4-acetyl-phenyl)-4-substituted-benzamide | 4-substituted benzoyl chloride, p-amino acetophenone | Standard reaction | wisdomlib.org |
The presence of the fluorine atom on one of the aromatic rings can also be exploited in cross-coupling reactions, a cornerstone of modern organic synthesis. While specific examples for this compound are not prevalent in the literature, the C-F bond can, under certain catalytic conditions, participate in reactions to form new carbon-carbon or carbon-heteroatom bonds, further expanding its utility as a synthetic intermediate.
Application in Material Science (e.g., Electronic or Optical Materials)
The structural features of this compound suggest its potential, or the potential of its derivatives, for applications in material science. Aromatic amides and fluorinated aromatic compounds are classes of molecules known to exhibit interesting properties for electronic and optical materials.
Aromatic imide and amide derivatives are recognized for their role in enhancing the performance of organic light-emitting diodes (OLEDs). nih.gov These compounds can serve as building blocks for emitters, charge-transporting materials, or host materials in OLED devices. The rigid, planar structures and the electron-withdrawing or -donating nature of the substituents can be tuned to achieve desired electronic properties and emission colors. nih.gov While direct application of this compound in OLEDs is not reported, its constituent parts—a fluorinated phenyl ring (electron-withdrawing) and a methoxy-substituted phenyl ring (electron-donating)—connected by a rigidifying amide linker, represent a donor-acceptor type structure. Such structures are of significant interest in the design of materials for third-generation OLEDs based on thermally activated delayed fluorescence (TADF). elsevierpure.com
Related fluorinated benzophenone (B1666685) derivatives, such as 4-fluoro-4′-methoxybenzophenone, have been utilized as photocatalysts and as building blocks for fluorenone derivatives used in organic electronics. ossila.com This highlights the potential of incorporating the 4-fluorobenzoyl and 4-methoxyphenyl (B3050149) motifs into materials with specific photophysical properties.
Table 2: Potential Material Science Applications of Related Structures
| Compound/Class | Application | Key Property | Reference |
|---|---|---|---|
| Aromatic Imide/Amide Derivatives | Organic Light-Emitting Diodes (OLEDs) | Enhanced electroluminescent performance | nih.gov |
| 4-Fluoro-4′-methoxybenzophenone | Photocatalysis, Organic Electronics | Photosensitivity, Precursor to fluorenones | ossila.com |
| TADF Materials | Third-generation OLEDs | High internal quantum efficiency | elsevierpure.com |
Use as Molecular Probes in Chemical Biology
The benzamide scaffold is a promising platform for the development of molecular probes for biological imaging and diagnostics. The ability to introduce various functional groups and reporter moieties makes them adaptable for targeting specific biological molecules or environments.
A pertinent example, while not the exact compound, is the development of a 11C-labeled methoxy (B1213986) benzamide, 4-11C-methoxy N-(2-diethylaminoethyl) benzamide, as a positron emission tomography (PET) imaging probe for melanoma. This demonstrates that the benzamide core can be systematically modified to create agents for in vivo imaging. The introduction of a radionuclide like fluorine-18, which is a common isotope for PET imaging, onto the this compound scaffold is a feasible strategy for developing novel imaging agents. nih.gov
Furthermore, the inherent fluorescence of some aromatic structures or the ability to attach a fluorophore to the benzamide scaffold allows for the creation of fluorescent molecular probes. These probes are invaluable tools in cell biology for visualizing cellular structures and processes with high spatial and temporal resolution. The design of such probes often involves a recognition element that binds to a specific target and a signaling unit (the fluorophore) that reports on this binding event. The this compound structure could serve as a core for developing probes targeting enzymes or receptors where the methoxyphenyl or fluorophenyl group could be involved in specific binding interactions. For instance, benzamide-based structures have been explored as scaffolds for enzyme inhibitors, and by incorporating a fluorescent reporter, these could be converted into activity-based probes. nih.gov
Table 3: Benzamide Scaffolds in Molecular Probes
| Probe Type | Application | Key Feature of Scaffold | Reference |
|---|---|---|---|
| Radiolabeled Benzamides (e.g., 11C-methoxy benzamide) | PET Imaging (e.g., for melanoma) | Amenable to radiolabeling, potential for specific tissue targeting | nih.gov |
| Fluorescent Molecular Probes | Cell Imaging | Can be functionalized with fluorophores and recognition elements | |
| Enzyme Inhibitor Scaffolds | Targeting specific enzymes | Provides a stable framework for orienting binding groups | nih.gov |
Future Perspectives and Research Challenges for 4 Fluoro N 4 Methoxyphenyl Benzamide
Unexplored Biological Targets and Pathways
While the broader class of substituted benzamides is known to interact with a range of targets, the specific biological activities of 4-fluoro-N-(4-methoxyphenyl)benzamide remain largely uncharted territory. Future research should prioritize comprehensive screening to identify and validate novel biological targets and pathways.
Substituted benzamides have shown efficacy as dopamine (B1211576) D2 and D3 receptor antagonists in the treatment of schizophrenia and dysthymia. nih.govnih.gov Furthermore, derivatives have been investigated as multi-receptor antipsychotics, targeting dopamine and serotonin (B10506) receptors. researchgate.net The specific substitution pattern of this compound may confer unique selectivity or potency for these or other G-protein coupled receptors (GPCRs), a major target class in drug discovery. researchgate.net
Beyond neuropsychiatry, recent studies have highlighted the potential of benzamide (B126) derivatives as anticancer agents. nih.gov For instance, some benzamides have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov Another avenue for exploration is their potential as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) or carbonic anhydrases. science.govnih.gov The hedgehog (Hh) signaling pathway, implicated in various cancers, has also been a target for novel benzamide derivatives. nih.gov
The potential for antimicrobial and antifungal activity also warrants investigation, as many benzamide compounds have demonstrated efficacy against various pathogens. nanobioletters.comresearchgate.net Additionally, the structural motifs present in this compound suggest the possibility of activity against other enzyme families, such as human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in inflammation and thrombosis. rsc.org
| Potential Biological Target Class | Examples of Specific Targets | Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D2/D3 Receptors, Serotonin 5-HT1A/5-HT2A Receptors | Neuropsychiatry |
| Enzymes | Histone Deacetylases (HDACs), Carbonic Anhydrase IX/XII, Monoamine Oxidase B (MAO-B) | Oncology, Neurodegenerative Diseases |
| Signaling Pathway Proteins | Components of the Hedgehog (Hh) signaling pathway | Oncology |
| Microbial Targets | Bacterial and Fungal enzymes/proteins | Infectious Diseases |
| Ectonucleotidases | h-NTPDase1, -2, -3, and -8 | Inflammation, Thrombosis, Cancer |
Advanced Computational Approaches in Design and Prediction
The rational design of analogs of this compound can be significantly accelerated through the use of advanced computational methods. These in silico techniques can help prioritize synthetic efforts and provide insights into the molecular basis of activity.
Group-based Quantitative Structure-Activity Relationship (G-QSAR) studies can be employed to develop models that correlate the structural features of a series of analogs with their biological activity. researchgate.net This approach allows for the systematic evaluation of different substituents on both the benzoyl and aniline (B41778) rings to predict their impact on potency and selectivity.
Molecular docking simulations are invaluable for predicting the binding mode of this compound and its derivatives within the active site of a putative target protein. researchgate.net Such studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. This information can then be used to design new analogs with improved binding characteristics.
For a more dynamic understanding of ligand-receptor interactions, molecular dynamics (MD) simulations can be performed. MD simulations can reveal the conformational changes that occur upon ligand binding and provide a more accurate estimation of binding free energies. researchgate.net Furthermore, these simulations can help assess the stability of the ligand-receptor complex over time.
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. In silico models can be used to predict the pharmacokinetic and safety profiles of this compound and its analogs, helping to identify potential liabilities early in the discovery process. nih.gov
| Computational Method | Application in Research | Potential Insights |
| Group-based QSAR (G-QSAR) | Predicting biological activity of analogs | Identifying key structural determinants for potency and selectivity |
| Molecular Docking | Predicting binding modes in target proteins | Elucidating key protein-ligand interactions |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes | Understanding dynamic aspects of binding and conformational changes |
| ADMET Prediction | Evaluating drug-likeness and potential toxicity | Early identification of pharmacokinetic and safety issues |
Novel Synthetic Methodologies for Analog Libraries
The systematic exploration of the structure-activity relationships (SAR) for this compound will necessitate the synthesis of a diverse library of analogs. The development and application of novel and efficient synthetic methodologies will be crucial for this endeavor.
Traditional methods for benzamide synthesis often involve the coupling of a benzoic acid derivative with an amine. nanobioletters.com Modern advancements in synthetic chemistry offer a range of more efficient and versatile approaches. For instance, the use of solid-phase synthesis techniques can facilitate the rapid generation of a large number of analogs by anchoring either the benzoic acid or aniline moiety to a resin and then reacting it with a library of coupling partners. researchgate.net This approach allows for the use of unprotected functional groups and simplifies the purification process. researchgate.net
Combinatorial chemistry approaches, coupled with high-throughput screening, can be employed to rapidly identify promising lead compounds from a large library of analogs. This involves the systematic variation of substituents on both aromatic rings of the this compound scaffold.
The development of novel catalytic systems, such as rhodium(III)-catalyzed intramolecular annulation, can open up possibilities for creating more complex, conformationally constrained analogs, such as azepinone derivatives. science.gov These more rigid structures can provide valuable insights into the bioactive conformation of the molecule.
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing physicochemical and pharmacokinetic properties. Future synthetic efforts could focus on replacing the fluoro and methoxy (B1213986) groups, as well as the amide linker, with various bioisosteres to explore their impact on biological activity. nih.gov
| Synthetic Strategy | Description | Advantages |
| Solid-Phase Synthesis | One reactant is bound to a solid support, allowing for easy purification. | High-throughput synthesis, simplified purification. researchgate.net |
| Combinatorial Chemistry | Systematic creation of a large library of related compounds. | Rapid exploration of SAR, identification of lead compounds. |
| Catalytic Annulation | Use of metal catalysts to form new ring structures. | Access to novel, conformationally constrained analogs. science.gov |
| Bioisosteric Replacement | Substitution of functional groups with other groups having similar physical or chemical properties. | Optimization of potency, selectivity, and pharmacokinetic properties. nih.gov |
Development of Advanced Characterization Protocols
A thorough characterization of this compound and its future analogs is essential to ensure their purity, confirm their structure, and understand their physicochemical properties. This will require the application of a suite of advanced analytical techniques.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like TOCSY, NOESY, and ROESY, will be critical for unambiguous structure elucidation and for studying the conformational dynamics of the molecule in solution. nih.gov For instance, NMR can be used to investigate the potential for cis/trans isomerism around the amide bond, which can have a significant impact on biological activity. nih.gov
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is indispensable for confirming the molecular weight and elemental composition of synthesized compounds. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of compounds and to identify metabolites in in vitro and in vivo studies. nanobioletters.com
The solid-state properties of a compound, such as its crystal form and polymorphism, can influence its stability, solubility, and bioavailability. X-ray crystallography provides definitive structural information in the solid state and can reveal intermolecular interactions, such as hydrogen bonding, that are important for crystal packing. science.gov
The potential for atropisomerism, arising from restricted rotation around single bonds, should also be investigated, especially for ortho-substituted analogs. researchgate.net Chiral chromatography and other advanced separation techniques may be necessary to isolate and characterize individual isomers. The kinetics of isomerization can also be studied as a function of environmental factors like pH. researchgate.net
| Analytical Technique | Primary Application | Specific Information Gained |
| 2D NMR Spectroscopy (TOCSY, NOESY, ROESY) | Structural elucidation and conformational analysis | Through-bond and through-space proton correlations, cis/trans isomerism. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Precise mass measurement to confirm elemental composition. nih.gov |
| X-ray Crystallography | Solid-state structure determination | 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. science.gov |
| Chiral Chromatography | Separation of stereoisomers | Isolation and quantification of enantiomers or atropisomers. |
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, it will be essential to move beyond single-target approaches and embrace the integration of multi-omics data. This systems-level perspective can uncover novel mechanisms of action, identify biomarkers of response, and provide a more complete picture of the compound's pharmacological profile.
Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, have become powerful tools in drug discovery for identifying novel therapeutic targets and understanding the complexity of diseases. researchgate.netnih.gov By treating a relevant biological system (e.g., a cancer cell line) with this compound and analyzing the changes across these different molecular layers, researchers can construct a comprehensive view of the compound's effects. nih.gov
Transcriptomic analysis (e.g., via RNA-seq) can reveal changes in gene expression profiles, shedding light on the cellular pathways that are modulated by the compound. researchgate.net Proteomic studies can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement. researchgate.net Metabolomics can uncover alterations in metabolic pathways, which can be both a direct and indirect consequence of the compound's activity. researchgate.net
The integration of these large datasets presents a significant computational challenge but also offers the potential to identify molecular signatures of drug response and to discover novel biomarkers. nih.govfrontlinegenomics.com This information can be invaluable for patient stratification in future clinical studies and for developing personalized medicine strategies. researchgate.net Furthermore, a multi-omics approach can provide a deeper understanding of a drug's pharmacokinetics and pharmacodynamics from a single tissue sample or animal model. maastrichtuniversity.nl
| Omics Technology | Type of Data Generated | Potential Insights for the Compound |
| Genomics | DNA sequence variations | Identification of genetic factors influencing drug response. researchgate.net |
| Transcriptomics | mRNA expression levels | Elucidation of modulated gene networks and pathways. researchgate.net |
| Proteomics | Protein expression and modification levels | Identification of direct targets and downstream signaling effects. researchgate.net |
| Metabolomics | Levels of small molecule metabolites | Understanding of the impact on cellular metabolism and bioenergetics. researchgate.net |
Q & A
Q. What are the optimal synthetic conditions for preparing 4-fluoro-N-(4-methoxyphenyl)benzamide, and how can reaction efficiency be validated?
The compound can be synthesized via carbodiimide-mediated coupling between 4-fluorobenzoic acid and 4-methoxyaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is typically conducted at low temperatures (e.g., -50°C) to minimize side reactions. Efficiency is validated by monitoring the reaction yield (via HPLC or TLC) and confirming purity through elemental analysis, IR (amide C=O stretch at ~1650 cm⁻¹), and ¹H-NMR (aromatic protons and methoxy group at δ ~3.8 ppm). Discrepancies in spectral data should be resolved by cross-verifying with X-ray crystallography or high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Key techniques include:
- ¹H-NMR : To identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and amide protons (if detectable).
- IR Spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹) and absence of carboxylic acid O-H stretches.
- X-ray Crystallography : Definitive structural elucidation, particularly for resolving ambiguities in planar groups or hydrogen bonding networks. For example, crystal structures of analogous fluorobenzamides reveal intermolecular F⋯O contacts (2.98 Å) and π-π stacking interactions .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching effects. Optimal pH is ~5–6, as protonation/deprotonation of the amide or methoxy groups at extreme pH values disrupts the conjugated π-system. Experimental controls include using buffered solutions (e.g., acetate buffer for pH 5) and maintaining constant temperature (25°C) to ensure reproducibility. Fluorescence stability over time should also be verified via time-resolved spectral analysis .
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies between experimental crystal structures and DFT-optimized geometries?
Discrepancies often arise from neglecting weak intermolecular interactions (e.g., C–H⋯F or F⋯O contacts) in DFT models. To address this:
- Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., 10–15% from F⋯H contacts in analogous compounds).
- Include solvent effects and dispersion corrections (e.g., Grimme’s D3) in DFT calculations.
- Validate computational models against experimental torsion angles (e.g., dihedral angles between fluorophenyl and methoxyphenyl groups typically range 70–80°) .
Q. How can intermolecular interactions in crystal packing be analyzed to predict solid-state fluorescence behavior?
Systematic analysis involves:
- Mapping F⋯O/F⋯π interactions (e.g., F⋯O distances <3.0 Å enhance rigidity and fluorescence).
- Quantifying Hirshfeld surface metrics (e.g., % surface area from F⋯H contacts).
- Correlating packing motifs (e.g., herringbone vs. layered) with fluorescence quantum yields. For example, tight π-stacking in layered structures may quench fluorescence due to exciton coupling .
Q. What advanced statistical approaches are suitable for analyzing concentration-dependent fluorescence quenching in complex matrices?
Use multivariate regression to account for matrix effects (e.g., ionic strength, competing fluorophores). Key steps include:
- Determining the Stern-Volmer constant (KSV) to differentiate static vs. dynamic quenching.
- Applying principal component analysis (PCA) to isolate variables (e.g., pH, temperature) impacting fluorescence.
- Validating detection limits (LOD: 0.27 mg/L, LOQ: 0.90 mg/L) via calibration curves with RSD <2% .
Q. How can conflicting data in reaction mechanism studies (e.g., oxidation vs. substitution pathways) be resolved?
Mechanistic ambiguities arise from competing pathways under similar conditions. Resolution strategies:
- Isotopic labeling : Track ¹⁸O incorporation in oxidation products or ¹⁹F NMR to monitor substitution.
- Kinetic profiling : Compare rate constants (kobs) under varying temperatures/pH.
- Computational modeling : Use DFT to compare activation energies for proposed pathways (e.g., ΔG‡ for oxidation vs. nucleophilic substitution) .
Methodological Notes
- Crystallography : Use SHELXL for structure refinement, ensuring R-factor convergence (<0.05) and validating hydrogen bonding networks via PLATON .
- Fluorescence Optimization : Maintain λex/λem at 340/380 nm with slit widths ≤5 nm to minimize spectral overlap .
- Synthetic Reproducibility : Pre-dry solvents (e.g., CH2Cl2 over molecular sieves) and use fresh DCC/HOBt to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
